Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is a fluorinated β-hydroxy ester characterized by a 3-fluoro-4-methoxyphenyl substituent at the β-position of the hydroxybutanoate backbone. This compound is synthesized via diisobutylaluminum hydride (DIBAL-H) reduction of ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate, yielding an 87% isolated product with high diastereoselectivity (96:4 E:Z) .
Properties
Molecular Formula |
C13H17FO4 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H17FO4/c1-4-18-12(15)8-13(2,16)9-5-6-11(17-3)10(14)7-9/h5-7,16H,4,8H2,1-3H3 |
InChI Key |
NLAPUNRUSBCPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the α-position to the carbonyl in the butanoate ester is susceptible to oxidation. Common reagents like potassium permanganate (KMnO₄) in acidic or basic conditions can convert the alcohol to a ketone. This reaction is critical for generating intermediates in pharmaceutical synthesis, such as ketones for further functionalization.
Reduction Reactions
The ester group can undergo reduction to form primary alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for esters, yielding alcohol derivatives. Additionally, enzymatic methods like asymmetric reduction using ketoreductases (e.g., PfODH from Pichia finlandica) have been demonstrated for structurally similar compounds, enabling stereoselective formation of chiral alcohols with high enantiomeric excess .
Substitution Reactions
The aromatic fluorine and methoxy groups influence reactivity:
-
Nucleophilic aromatic substitution : The electron-withdrawing fluoro group directs nucleophilic attack to specific positions on the benzene ring.
-
Methoxy group reactivity : The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr) to form phenolic derivatives.
Esterification
A common route involves esterification of the corresponding carboxylic acid (3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid) with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux .
Biocatalytic Approaches
Enzymatic methods, such as those using ketoreductases and formate dehydrogenases , enable stereoselective reductions. For example, PfODH in Pichia finlandica catalyzes the asymmetric reduction of analogous β-keto esters to yield enantiomerically enriched alcohols .
Structural Comparisons
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate | Fluoro + methoxy substituents | Enhanced electron-withdrawing effects |
| Ethyl 3-(4-methoxyphenyl)-3-hydroxybutanoate | Methoxy only | Reduced aromatic ring reactivity |
| Ethyl 3-(4-fluorophenyl)-3-hydroxybutanoate | Fluoro only | Different regioselectivity in substitution |
Interaction Studies
The compound’s halogen substituents influence its binding to biological targets. For example, fluorine’s electron-withdrawing nature can modulate enzyme-ligand interactions, potentially enhancing therapeutic efficacy.
Key Research Findings
-
Enzymatic Synthesis : Biocatalytic methods achieve >99% enantiomeric excess in alcohol formation .
-
Substitution Patterns : Fluoro and methoxy groups synergistically affect reactivity in aromatic substitution.
-
Pharmaceutical Potential : Derivatives are explored as intermediates in anti-inflammatory and anticancer drug development.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluoro and methoxy groups can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 3-(3-Bromo-4-Fluorophenyl)-3-Hydroxybutanoate
This analog replaces the methoxy group with a bromine atom. The bromine increases molecular weight (303.13 g/mol vs. ~254.25 g/mol for the target compound) and may alter reactivity due to bromine’s polarizability.
Ethyl 4-(3-Chlorophenyl)-3-Oxobutanoate
Substituting the hydroxy group with a ketone and chlorine for fluorine results in a keto-ester (C₁₂H₁₃ClO₃).
Functional Group Modifications
Ethyl 3-Hydroxybutanoate (C₆H₁₀O₃)
The simplest analog lacks the aromatic substituent. It is synthesized via yeast-mediated reduction of ethyl acetoacetate, achieving 83–88% enantiomeric excess (ee). This compound is widely used in natural product synthesis, such as lactone and polyketide frameworks .
Ethyl 3-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃)
A branched-chain analog with a methyl group at the β-position. Its molecular weight (146.18 g/mol) and lipophilicity (calculated XLogP3: 0.8) differ significantly from the target compound, making it more suitable for flavor/fragrance applications .
Enantiomeric and Diastereomeric Profiles
The target compound’s synthesis via DIBAL-H reduction achieves high diastereoselectivity (96:4 E:Z), critical for pharmaceutical applications requiring precise stereochemistry . In contrast, Ethyl 3-hydroxybutanoate is produced enantioselectively via yeast reduction (up to 100% ee after crystallization) or depolymerization of bacterial polyhydroxyalkanoates .
Data Table: Key Properties of Ethyl 3-(3-Fluoro-4-Methoxyphenyl)-3-Hydroxybutanoate and Analogs
Biological Activity
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluoro and Methoxy Substituents : These groups enhance the compound's binding affinity to biological targets.
- Hydroxybutanoate Moiety : This part of the molecule is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and methoxy groups are known to influence:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, which is significant in pharmacological contexts.
Biological Activity and Applications
Research has indicated several potential applications for this compound:
1. Anticancer Activity
Studies have explored the compound's role in cancer therapy, focusing on its ability to induce apoptosis in cancer cells. For example:
- Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research Findings : Animal models showed a reduction in inflammatory markers when treated with the compound, indicating its therapeutic potential in inflammatory diseases .
3. Biochemical Probing
This compound has been utilized as a biochemical probe to study enzyme interactions:
- Application : It aids in understanding enzyme kinetics and mechanisms, providing insights into metabolic processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | Fluoro and methoxy groups; oxobutanoate | Anticancer, anti-inflammatory |
| Ethyl 3-fluoro-4-methoxyphenyl sulfide | Sulfide group; fluoro and methoxy | Limited anticancer activity |
| Benzene sulfonamide pyrazole derivatives | Sulfonamide group; varied substitutions | Antimicrobial properties |
Research Studies and Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines .
- Enzyme Interaction Studies : Research highlighted its role as a biochemical probe, demonstrating effective binding to specific enzymes involved in metabolic pathways .
- In Vivo Studies : Animal studies indicated promising results in reducing tumor size and inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
